2,2-Dimethylbutan-1-ol
Overview
Description
Synthesis Analysis
2,2-Dimethylbutan-1-ol and its isomers exhibit a rich solid-state polymorphism, including orientationally disordered crystalline phases and glasses of the liquid or orientationally disordered crystalline phases. The dynamics and phase behavior of these substances have been thoroughly investigated, providing valuable insights into their synthesis and structural transformations under different conditions (Carignani et al., 2018).
Molecular Structure Analysis
Investigations into the molecular structure of 2,2-Dimethylbutan-1-ol derivatives reveal the complexity of their solid-state forms. For instance, studies on the crystal and molecular structure of related compounds indicate a slightly distorted square-planar arrangement of the central four-membered ring, highlighting the unique structural features that influence the chemical reactivity and properties of 2,2-Dimethylbutan-1-ol derivatives (Shabir et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 2,2-Dimethylbutan-1-ol is significantly influenced by its molecular structure. For example, the gas-phase decomposition of its isomers catalyzed by hydrogen bromide reveals the first-order kinetics in each reactant and the formation of equilibrium proportions of olefins, underscoring the impact of molecular structure on its chemical reactivity (Johnson & Stimson, 1968).
Physical Properties Analysis
The complex polymorphism of 2,2-Dimethylbutan-1-ol, including various crystalline and glassy-crystalline phases, has been characterized through techniques like adiabatic calorimetry and dielectric spectroscopy. These studies elucidate the thermodynamic and relaxational properties of 2,2-Dimethylbutan-1-ol in different states, offering insights into its stability, phase transitions, and dynamic behavior (Juszyńska-Gałązka et al., 2013).
Chemical Properties Analysis
The interaction of 2,2-Dimethylbutan-1-ol with other chemicals, such as in the presence of hydrogen bromide, leads to intricate chemical transformations. These interactions highlight its reactivity and the influence of its structure on chemical properties. Detailed kinetic and mechanistic studies provide a foundation for understanding its chemical behavior in various contexts (Johnson & Stimson, 1968).
Scientific Research Applications
Solid-State Polymorphism and Dynamics : Neohexanol exhibits complex solid-state polymorphism, including multiple orientationally disordered crystalline phases and glass transitions. This makes it a valuable subject for studying phase transitions and dynamics in materials science (Juszyńska-Gałązka et al., 2013).
NMR Relaxometry and Molecular Dynamics : The dynamics of neohexanol in both its liquid and plastic crystalline phases have been explored through field cycling 1H NMR relaxometry. This research provides insights into molecular motions, reorientations, and self-diffusion, contributing to the understanding of molecular behavior in different states (Carignani et al., 2018).
Dielectric Properties and PVT Data : Investigations into the dielectric properties and pressure–volume–temperature data of neohexanol have enhanced understanding of its behavior under various conditions. Such studies are significant for applications in material science and engineering (Edelmann et al., 1991).
Catalysis and Chemical Reactions : Neohexanol's interactions with other chemicals, such as hydrogen bromide, have been studied to understand its catalytic behavior and reaction mechanisms. This is essential for developing new synthetic methods in organic chemistry (Johnson & Stimson, 1968).
Synthesis of Taurine Derivatives : Neohexanol has been utilized in novel methods for protecting sulfonic acids, leading to the synthesis of taurine derivatives. This has implications in pharmaceutical and chemical synthesis (Seeberger et al., 2007).
Thermal Decomposition Studies : The thermal decomposition kinetics of neohexanol have been computationally studied using advanced theories like RRKM theory, contributing to the understanding of reaction mechanisms and stability in thermodynamics (Shiroudi & Zahedi, 2016).
Future Directions
properties
IUPAC Name |
2,2-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVWAKMXZNZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152139 | |
Record name | 2,2-Dimethylbutanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,2-Dimethyl-1-butanol | |
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Vapor Pressure |
2.78 [mmHg] | |
Record name | 2,2-Dimethyl-1-butanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10476 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2-Dimethylbutan-1-ol | |
CAS RN |
1185-33-7 | |
Record name | 2,2-Dimethyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2-Dimethylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylbutanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35406 | |
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Record name | 2,2-Dimethylbutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.347 | |
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Record name | 2,2-DIMETHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63ZRN924Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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